molecular formula C14H18N2O5S B11472613 2-methyl-N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}alanine

2-methyl-N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}alanine

Cat. No.: B11472613
M. Wt: 326.37 g/mol
InChI Key: LVWYJKQGFVSHCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}alanine is a complex organic compound featuring a pyrrolidinone ring, a sulfonyl group, and an alanine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}alanine typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of γ-aminobutyric acid (GABA) derivatives under acidic conditions.

    Coupling with Alanine Derivative: The final step involves coupling the sulfonylated pyrrolidinone with an alanine derivative using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would also be integral to the industrial process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the sulfonyl group can yield sulfides or thiols, depending on the conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Sulfides or thiols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-Methyl-N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}alanine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonyl group.

    Medicine: Explored for its potential anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-methyl-N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The pyrrolidinone ring may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}glycine: Similar structure but with glycine instead of alanine.

    2-Methyl-N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}glycine: Similar structure with a methyl group on the alanine derivative.

Uniqueness

2-Methyl-N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}alanine is unique due to the presence of both a methyl group and an alanine derivative, which may enhance its biological activity and specificity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H18N2O5S

Molecular Weight

326.37 g/mol

IUPAC Name

2-methyl-2-[[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]propanoic acid

InChI

InChI=1S/C14H18N2O5S/c1-14(2,13(18)19)15-22(20,21)11-7-5-10(6-8-11)16-9-3-4-12(16)17/h5-8,15H,3-4,9H2,1-2H3,(H,18,19)

InChI Key

LVWYJKQGFVSHCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)N2CCCC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.